molecular formula C7H5Cl2NO2 B3034806 3,5-Dichloropyridine-4-acetic acid CAS No. 227781-56-8

3,5-Dichloropyridine-4-acetic acid

Cat. No.: B3034806
CAS No.: 227781-56-8
M. Wt: 206.02 g/mol
InChI Key: ZDLRXCFRCJBYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloropyridine-4-acetic acid is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The utility of perhalogenated compounds like dichloropyridines in various fields of chemistry is well recognized . They are highly reactive towards nucleophilic attack due to their electron-deficient nature, making them excellent scaffolds for the synthesis of various organic compounds . This suggests potential future directions for the use and study of “3,5-Dichloropyridine-4-acetic acid”.

Mechanism of Action

Target of Action

The primary targets of 2-(3,5-Dichloropyridin-4-yl)acetic acid are currently unknown. This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research

Biochemical Pathways

The biochemical pathways affected by 2-(3,5-Dichloropyridin-4-yl)acetic acid are not clearly defined. Given its structural similarity to pyridine derivatives, it might be involved in similar biochemical pathways. Pyridine derivatives are known to participate in various biochemical reactions, including those involving organometallics . .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(3,5-Dichloropyridin-4-yl)acetic acid are not well-studied. Its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are yet to be determined. It is known that the compound is a solid at room temperature and should be stored in a refrigerator .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,5-Dichloropyridin-4-yl)acetic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it is recommended to store this compound in a refrigerator, suggesting that lower temperatures may help maintain its stability .

Properties

IUPAC Name

2-(3,5-dichloropyridin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLRXCFRCJBYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.